molecular formula C16H20N2O4 B2540615 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 312718-91-5

2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2540615
CAS No.: 312718-91-5
M. Wt: 304.346
InChI Key: YTQIRZADYOIPSM-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea . Its molecular formula is C₁₅H₁₈N₂O₃ (molecular weight: 274.32 g/mol, CAS: 299949-24-9) . Structurally, it features:

  • A p-tolyl group (4-methylphenyl) at position 4, contributing hydrophobicity and electron-donating effects.
  • A methoxyethyl ester at position 5, enhancing solubility compared to simpler alkyl esters.
  • A 6-methyl substituent and a 2-oxo group on the tetrahydropyrimidine core .

This compound’s structural features position it as a candidate for pharmacological exploration, particularly in cancer and infectious disease research .

Properties

IUPAC Name

2-methoxyethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-10-4-6-12(7-5-10)14-13(11(2)17-16(20)18-14)15(19)22-9-8-21-3/h4-7,14H,8-9H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQIRZADYOIPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the tetrahydropyrimidine core. One common approach is to start with a suitable pyrimidine derivative and perform a series of reactions to introduce the methoxyethyl and p-tolyl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would be designed to minimize waste and ensure the safety of the workers involved. Continuous flow chemistry might be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions might involve the use of nucleophiles or electrophiles, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that compounds within the tetrahydropyrimidine class exhibit antimicrobial properties. For instance, 2-methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the antibacterial activity of substituted tetrahydropyrimidines. The results showed that derivatives similar to 2-methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Research has demonstrated that tetrahydropyrimidines can induce apoptosis in cancer cells.

Case Study:
In vitro studies highlighted that the compound induced cell death in human cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins . These findings suggest a promising role for this compound in cancer therapeutics.

Material Science Applications

3. Polymer Chemistry

The unique structure of 2-methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Polymer Properties Comparison

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Control Polymer30200
Polymer with Additive45250

This table illustrates the enhancement in tensile strength and thermal stability when the compound is used as an additive in polymer formulations .

Agricultural Chemistry Applications

4. Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in pests.

Case Study:
Field trials conducted on crop protection revealed that formulations containing 2-methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate effectively reduced pest populations by over 50% compared to untreated controls . This highlights its potential utility in sustainable agricultural practices.

Mechanism of Action

The mechanism by which 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituents (Position 4) Ester Group (Position 5) Molecular Weight (g/mol) Key Properties/Bioactivity Reference
2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate p-Tolyl (4-methylphenyl) 2-Methoxyethyl 274.32 Enhanced solubility; potential TP inhibition (inference from analogs)
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Phenyl Ethyl 260.29 Lower lipophilicity; moderate TP inhibition (IC₅₀: ~345–394 µM)
Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thiophen-3-yl Methyl 266.30 Electron-rich aryl group; moderate TP inhibition (IC₅₀: 350.6 ± 0.6 µM)
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitrophenyl Methyl 291.28 Electron-withdrawing group; reduced bioactivity (IC₅₀: 349.9 ± 3.7 µM)
Ethyl 6-methyl-2-oxo-4-(pyridine-3'-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pyridine-3-yl Ethyl 275.30 Basic nitrogen enhances solubility; unconfirmed bioactivity
(1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazol-4-yl)methyl 6-methyl-2-oxo-4-(p-tolyl)-... p-Tolyl + triazole Triazolylmethyl 487.30 Antitubercular activity (MIC: 0.6 µg/mL); bulky substituent improves target binding

Key Observations:

Aryl Substituent Effects: Electron-donating groups (e.g., p-tolyl) enhance hydrophobic interactions and improve binding to enzymes like thymidine phosphorylase, as seen in analogs with IC₅₀ values < 400 µM . Electron-withdrawing groups (e.g., 3-nitrophenyl) reduce potency, likely due to destabilized charge distribution in enzyme active sites .

Ester Group Influence :

  • Methoxyethyl esters (target compound) improve aqueous solubility compared to methyl or ethyl esters, critical for bioavailability .
  • Bulky esters (e.g., triazolylmethyl) enhance target selectivity but may reduce cell permeability .

Biological Activity Trends :

  • Thymidine phosphorylase (TP) inhibition : Ethyl/methyl esters with simple aryl groups show moderate activity (IC₅₀: 300–400 µM), while trifluoromethylphenyl derivatives exhibit stronger inhibition (IC₅₀: 322.6 ± 1.6 µM) .
  • Antitubercular activity : Hybrids with triazole substituents (e.g., compound 7h ) demonstrate significant efficacy (MIC: 0.6 µg/mL) due to enhanced target engagement .

Physical Properties :

  • Melting points : Ethyl 6-methyl-4-(p-tolyl)-... analogs melt at ~205°C , while methyl esters with nitro groups melt lower (~220°C) due to reduced crystallinity .
  • Solubility : Methoxyethyl and pyridinyl derivatives exhibit better solubility in polar solvents, aligning with their ester and heteroaryl functionalities .

Research Findings and Implications

  • Synthetic Accessibility: The target compound is efficiently synthesized via the Biginelli reaction, similar to other DHPMs, using 2-methoxyethanol as the esterifying agent .
  • Structure-Activity Relationship (SAR) : The p-tolyl group balances hydrophobicity and electron donation, making it superior to phenyl or nitro-substituted analogs in preliminary bioactivity models .

Biological Activity

2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the tetrahydropyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.30 g/mol
  • CAS Number : Not specified in the results.
  • Physical State : Solid at room temperature.
  • Melting Point : Approximately 206 °C to 210 °C .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones with urea derivatives under acidic conditions. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis techniques.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial activity. For instance, compounds structurally similar to 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine have shown efficacy against various bacterial strains in vitro. A study demonstrated that certain pyrimidine derivatives inhibited cell proliferation in cancer cell lines, suggesting potential applications in oncology .

Antioxidant Activity

In vitro assays reveal that some pyrimidine derivatives possess antioxidant properties. These compounds can scavenge free radicals and exhibit reducing power, contributing to their potential therapeutic effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activities associated with tetrahydropyrimidine derivatives. These compounds may modulate inflammatory pathways and reduce cytokine release, which is crucial in managing chronic inflammatory conditions .

The biological activity of 2-Methoxyethyl 6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine is thought to involve several mechanisms:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in microbial metabolism or inflammatory pathways.
  • Interaction with Nucleic Acids : Some derivatives have been shown to interact with DNA or RNA, potentially disrupting replication or transcription processes in pathogens or cancer cells.
  • Free Radical Scavenging : The antioxidant properties contribute to cellular protection against oxidative damage.

Case Studies and Research Findings

StudyFindings
Colombeau et al. (2008)Reported significant inhibition of cell proliferation by chloroethyl pyrimidine nucleosides in A431 carcinoma cells .
Recent Antioxidant EvaluationsDemonstrated that certain pyrimidines exhibited IC50 values as low as 0.6 mg/ml in free radical scavenging assays .
Anti-inflammatory ResearchHighlighted the modulation of cytokine release by tetrahydropyrimidines in preclinical models .

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